molecular formula C5H7ClO3 B147284 Methyl 2-chloroacetoacetate CAS No. 4755-81-1

Methyl 2-chloroacetoacetate

Cat. No. B147284
CAS RN: 4755-81-1
M. Wt: 150.56 g/mol
InChI Key: GYQRIAVRKLRQKP-UHFFFAOYSA-N
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Description

Methyl 2-chloroacetoacetate is a chemical compound that is related to various research areas, including organic synthesis and analytical chemistry. It is structurally similar to methyl acetoacetate but contains a chlorine atom, which significantly alters its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to methyl 2-chloroacetoacetate has been explored in several studies. For instance, a straightforward and highly efficient catalyst-free synthesis of purine derivatives was achieved by reacting 6-halopurine derivatives with ethyl acetoacetate, which is structurally related to methyl 2-chloroacetoacetate . Another study reported the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, leading to various pyrrole derivatives . Additionally, a two-step synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from dimethyl oxalate was described, showcasing the compound's potential as a versatile building block in organic synthesis .

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to methyl 2-chloroacetoacetate have been investigated using techniques such as gas electron diffraction (GED) and quantum chemical calculations. For example, the molecular structure of S-methyl thioacetate was determined by GED, revealing a syn conformation . Another study focused on the tautomeric properties of methyl acetoacetate, finding a mixture of enol and keto forms in the gas phase . The structure and conformational composition of methyl dichloroacetate were also determined, identifying two conformers in the gas phase .

Chemical Reactions Analysis

Methyl 2-chloroacetoacetate and its derivatives participate in various chemical reactions. The compound's reactivity was utilized in the synthesis of anticancer agents, where intermediates were confirmed using spectroscopic methods . Another study described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a series of reactions starting from N-methylaniline and chloracetyl chloride, demonstrating the versatility of chloroacetate derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-chloroacetoacetate derivatives have been characterized using spectroscopic and computational methods. Vibrational, NMR, and quantum chemical investigations of 2-chloroacetoacetanilide provided insights into the influence of the chloro group on characteristic frequencies and molecular properties . The vibrational assignment and analysis of fundamental modes were performed, and the energies of the frontier molecular orbitals were determined, contributing to a deeper understanding of the compound's properties.

Scientific Research Applications

One-Pot Synthesis of 2-Arylimidazole-4-Carboxylic Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: Methyl 2-chloroacetoacetate is used as a reagent in the one-pot synthesis of 2-arylimidazole-4-carboxylic acids . These compounds are of interest due to their potential biological activities.
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Methyl 2-chloroacetoacetate is also used in the synthesis of 3,5-disubstituted 1,2,4-triazoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

Safety And Hazards

Methyl 2-chloroacetoacetate is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers The relevant papers retrieved include studies on the OH-initiated degradation of methyl 2-chloroacetoacetate , and its use in the synthesis of various compounds .

properties

IUPAC Name

methyl 2-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQRIAVRKLRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884111
Record name Butanoic acid, 2-chloro-3-oxo-, methyl ester
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroacetoacetate

CAS RN

4755-81-1
Record name Methyl 2-chloroacetoacetate
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Record name Methyl 2-chloroacetoacetate
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Record name Butanoic acid, 2-chloro-3-oxo-, methyl ester
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Record name Butanoic acid, 2-chloro-3-oxo-, methyl ester
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Record name Methyl 2-chloroacetoacetate
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Record name METHYL 2-CHLOROACETOACETATE
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Synthesis routes and methods

Procedure details

A solution of 25% sodium methoxide in methanol (5 ml, 21.6 mmol) was added to a solution of 5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one (3.24 g, 18.4 mmol) in 10 ml of methanol at 20° C. The resulting yellow solution was stirred for 10 minutes, acidified with 10% HCl, and extracted with ether. Evaporation of the ether provided 2.35 g (94% yield, NMR assay ~90%) of a pale yellow oil, which was distilled to provide 1.8 g (66%) of pure title compound as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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